CORONYLOVALENE
CAS No.: 143066-75-5
Cat. No.: VC0132601
Molecular Formula: C56H78
Molecular Weight: 751.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143066-75-5 |
|---|---|
| Molecular Formula | C56H78 |
| Molecular Weight | 751.24 |
| Standard InChI | InChI=1S/C56H78/c1-3-24-9-14-31-20-35-36-21-32-15-10-27-8-13-30-19-29-12-7-26-5-6-28-17-18-34-49(52(36)55-48(32)42(27)45(30)54-44(29)41(26)43(28)51(34)56(54)55)37-22-33-16-11-25-4-2-23(1)38-39(24)46(31)53(50(35)37)47(33)40(25)38/h23-56H,1-22H2 |
| Standard InChI Key | JWMROIXRUBJZLK-UHFFFAOYSA-N |
| SMILES | C1CC2CCC3CC4C5CC6CCC7CCC8CC9CCC%10CCC%11CCC%12C(C5C5C6C7C8C6C9C%10C%11C%12C65)C5C4C4C3C2C2C1CCC1C2C4C(C5)CC1 |
Introduction
Chemical Structure and Properties
Molecular Formula and Basic Properties
Structural Characteristics
Coronylovalene possesses a unique molecular architecture consisting of multiple fused benzene rings arranged in a specific pattern. The molecule is formed through the fusion of coronene and ovalene structures, resulting in a larger, more complex PAH . This extensive system of conjugated π-electrons contributes to its high stability and distinctive chemical properties.
The compound belongs to a family of polycyclic aromatic dimers (PADs) that also includes dicoronylene and diovalylene . These PADs share similar structural features but differ in their specific ring arrangements and properties.
Synthesis and Formation
The Scholl Reaction
The primary pathway for the formation of coronylovalene is through the Scholl reaction, a coupling reaction between two arene compounds catalyzed by Lewis acids and protic acids . This reaction, named after Swiss chemist Roland Scholl, enables the formation of carbon-carbon bonds between aromatic rings, resulting in the fusion of smaller PAHs into larger structures .
The Scholl reaction typically involves the following key steps:
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Activation of aromatic rings by Lewis acids (such as AlCl3, FeCl3)
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Formation of arenium ion intermediates
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Carbon-carbon bond formation between aromatic systems
For coronylovalene specifically, the reaction involves the condensation of coronene and ovalene molecules, facilitated by these catalytic conditions .
Formation during Hydrocracking
One of the most significant contexts in which coronylovalene forms is during petroleum refining processes, particularly hydrocracking . High temperatures and catalytic conditions in hydrocracking reactors can promote the formation of polycyclic aromatic compounds through successive ring addition reactions, followed by condensation reactions like the Scholl reaction .
The formation pathway in hydrocracking typically follows this sequence:
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Initial formation of smaller PAHs like naphthalene
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Sequential addition of aromatic rings leading to coronene and ovalene
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Condensation of these intermediates to form coronylovalene under specific conditions
This process is especially prominent during "end of run" conditions in hydrocracking operations, when temperatures approach 850-900°F (454-482°C) .
Chemical Reactions and Behavior
Coronylovalene can participate in various chemical reactions typical of polycyclic aromatic hydrocarbons, including:
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Oxidation reactions: The compound can be oxidized to form quinones and other oxygenated derivatives, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction reactions: Reduction with hydrogen gas in the presence of palladium catalysts can lead to partially or fully hydrogenated derivatives.
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Substitution reactions: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings, including halogenation (with chlorine or bromine) and nitration (with nitric acid).
The compound's reactivity is influenced by its extended π-electron system, which provides sites for both electrophilic and nucleophilic attacks, though electrophilic substitution is generally more favored .
Applications and Significance
Scientific Research
Coronylovalene serves as an important model compound in several research areas:
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Aromaticity studies: The compound provides valuable insights into the nature of aromaticity in large polycyclic systems.
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Materials science: Its unique electronic properties make it potentially useful in the development of organic semiconductors and conductive polymers.
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Catalysis research: The compound's interaction with molecular targets through π-π stacking can influence electronic properties, making it relevant for catalytic applications.
Industrial Relevance
In industrial contexts, coronylovalene is primarily significant as a fouling agent in petroleum refining processes:
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Process equipment fouling: Due to its low solubility, coronylovalene can precipitate in cooler parts of hydrocracking equipment, leading to scaling and plugging of flow lines .
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Catalyst deactivation: The compound can contribute to catalyst fouling and coking, reducing catalyst efficiency over time .
Several industrial methods have been developed to address these challenges, including:
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Use of flocculating agents such as vinyl acetate copolymer and carboxylate-terminated polystyrene to aid in the precipitation process
Current Research and Future Perspectives
Research on coronylovalene continues to evolve in several directions:
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Improved detection methods: Techniques such as spectrofluorescence have been developed to detect coronylovalene and related PADs at trace levels without the need for separation .
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PAD removal strategies: Research is ongoing to develop more efficient methods for removing coronylovalene and similar compounds from hydrocracker streams to reduce fouling and improve process efficiency .
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Potential applications: Emerging research is exploring potential applications for coronylovalene in electronic materials, taking advantage of its unique electronic properties and stability.
Future research may focus on:
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More detailed characterization of the compound's physical, chemical, and toxicological properties
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Development of targeted synthesis methods for research applications
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Exploration of potential beneficial applications in materials science and electronics
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